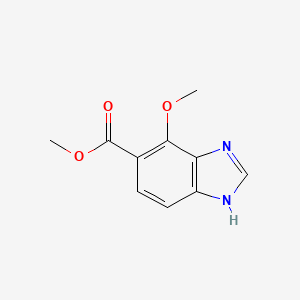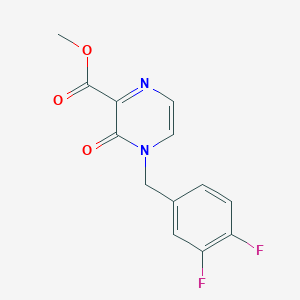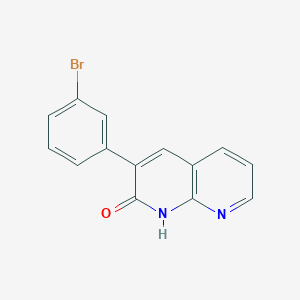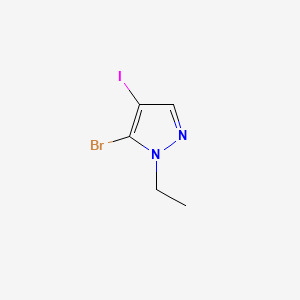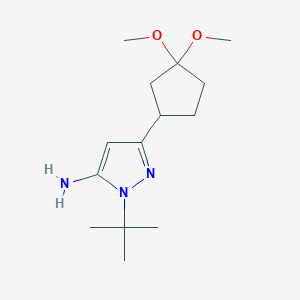
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a tert-butyl group and a 3,3-dimethoxycyclopentyl group, making it a subject of study for its reactivity and potential biological activities.
準備方法
The synthesis of 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.
Attachment of the 3,3-dimethoxycyclopentyl group: This can be done through a substitution reaction using a suitable cyclopentyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism by which 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
類似化合物との比較
When compared to similar compounds, 1-(tert-Butyl)-3-(3,3-dimethoxycyclopentyl)-1H-pyrazol-5-amine stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds may include:
1-(tert-Butyl)-3-(cyclopentyl)-1H-pyrazol-5-amine: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(tert-Butyl)-3-(3,3-dimethoxycyclohexyl)-1H-pyrazol-5-amine: Features a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical properties and applications.
The presence of the 3,3-dimethoxycyclopentyl group in this compound contributes to its distinct reactivity and potential for unique applications in scientific research.
特性
分子式 |
C14H25N3O2 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC名 |
2-tert-butyl-5-(3,3-dimethoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H25N3O2/c1-13(2,3)17-12(15)8-11(16-17)10-6-7-14(9-10,18-4)19-5/h8,10H,6-7,9,15H2,1-5H3 |
InChIキー |
QOAXYSDYEOLOSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)(OC)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
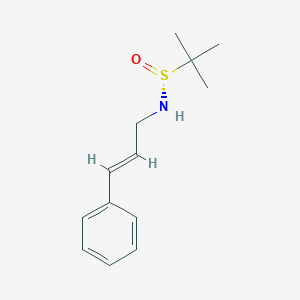
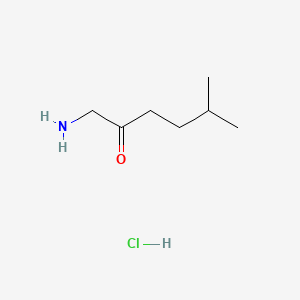
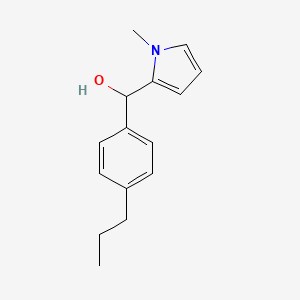
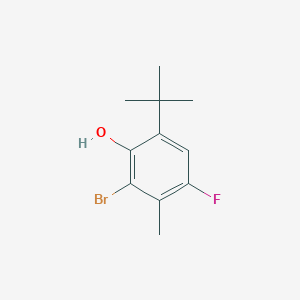
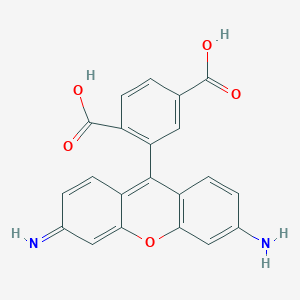
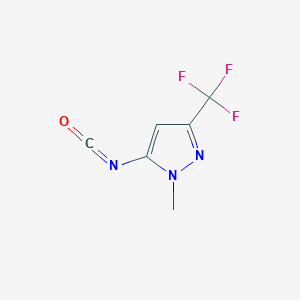
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
